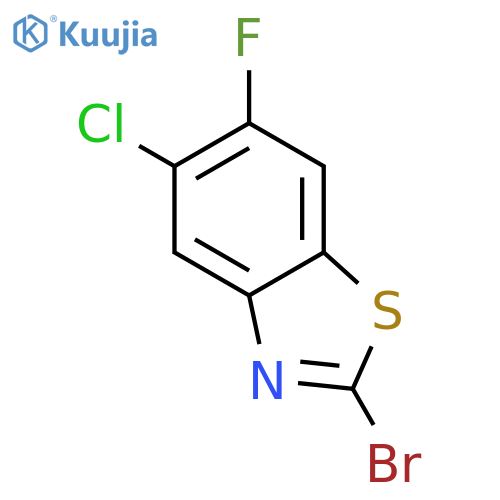Cas no 882055-36-9 (Benzothiazole, 2-bromo-5-chloro-6-fluoro-)

882055-36-9 structure
商品名:Benzothiazole, 2-bromo-5-chloro-6-fluoro-
CAS番号:882055-36-9
MF:C7H2NFSClBr
メガワット:266.518
CID:4286617
Benzothiazole, 2-bromo-5-chloro-6-fluoro- 化学的及び物理的性質
名前と識別子
-
- Benzothiazole, 2-bromo-5-chloro-6-fluoro-
-
Benzothiazole, 2-bromo-5-chloro-6-fluoro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-50412718-1.0g |
2-bromo-5-chloro-6-fluoro-1,3-benzothiazole |
882055-36-9 | 95% | 1.0g |
$0.0 | 2022-12-08 |
Benzothiazole, 2-bromo-5-chloro-6-fluoro- 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
882055-36-9 (Benzothiazole, 2-bromo-5-chloro-6-fluoro-) 関連製品
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
